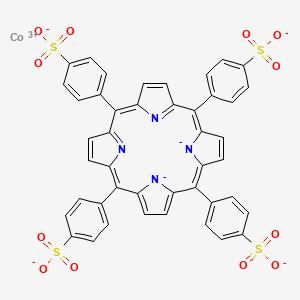
Cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin is a coordination compound that belongs to the class of metalloporphyrins. Metalloporphyrins are known for their role in various biological and chemical processes due to their unique structure, which consists of a porphyrin ring coordinated to a metal ion. This compound is particularly notable for its applications in catalysis, photochemistry, and electrochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin typically involves the metallation of the free-base porphyrin, tetrakis(4-sulfonatophenyl)porphyrin, with a cobalt salt. One common method is to dissolve the free-base porphyrin in a suitable solvent, such as dimethylformamide (DMF), and then add a cobalt salt, such as cobalt(II) chloride. The reaction mixture is heated under reflux conditions to facilitate the incorporation of the cobalt ion into the porphyrin ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the electronic properties of the cobalt center and the porphyrin ring.
Common Reagents and Conditions
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrazine.
Substitution: Substitution reactions involve the replacement of ligands coordinated to the cobalt center.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cobalt(IV) species, while reduction reactions typically produce cobalt(II) species .
Applications De Recherche Scientifique
Cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin involves its ability to coordinate to various substrates and facilitate electron transfer reactions. The cobalt center can undergo changes in oxidation state, which allows it to participate in redox reactions. The porphyrin ring provides a stable framework that supports these redox processes and enhances the compound’s catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iron(III)-tetrakis(4-sulfonatophenyl)porphyrin: Similar to the cobalt compound but with iron as the central metal ion.
Manganese(III)-tetrakis(4-sulfonatophenyl)porphyrin: Another metalloporphyrin with manganese as the central metal ion.
Uniqueness
Cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin is unique due to its specific redox properties and stability under various reaction conditions. Its ability to undergo multiple oxidation states makes it particularly versatile in catalysis and other applications .
Propriétés
IUPAC Name |
cobalt(3+);4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,23-diid-5-yl]benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H28N4O12S4.Co/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;/h1-24H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);/q-2;+3/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGYPEZWINKTRM-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C9=CC=C(C=C9)S(=O)(=O)[O-])[N-]3)S(=O)(=O)[O-].[Co+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H24CoN4O12S4-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
987.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91629-46-8 |
Source


|
| Record name | Cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091629468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














